AZD4573 free base is a novel, potent, and highly selective small molecule inhibitor of CDK9, a serine/threonine kinase that plays a crucial role in regulating gene transcription. [, ] It belongs to the class of CDK inhibitors, specifically targeting CDK9, which is a key component of the positive transcription elongation factor b (pTEFb) complex. [, , , , ] This complex is essential for the phosphorylation of RNA polymerase II (RNAPII), a process crucial for the transcription of genes, including those involved in cell survival and proliferation. [, , , , ] AZD4573 free base has garnered significant attention in scientific research due to its potential as a therapeutic agent for various hematological malignancies, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and Burkitt lymphoma (BL). [, , , , , , , , ]
The compound (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a complex organic molecule that belongs to the class of amides. This compound features multiple functional groups, including an acetamido group and a carboxamide group, which contribute to its chemical reactivity and potential applications in various scientific fields.
This compound is synthesized in laboratory settings and may be explored for its therapeutic potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
This compound can be classified as an organic amide, specifically a substituted cyclohexane derivative. Its structure indicates it may possess properties relevant to drug design, particularly in targeting receptors or enzymes involved in various diseases.
The synthesis of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. Key methods may include:
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the compound.
The molecular structure of this compound can be represented using various structural formulae that highlight its functional groups and stereochemistry. The stereochemical descriptors (1S, 3R) indicate specific configurations at chiral centers, which are crucial for understanding its biological activity.
The molecular formula is given as , indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight can be calculated based on this formula.
The compound may undergo several types of chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, solvent) to achieve optimal yields. Analytical techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy are utilized to characterize products formed from these reactions.
The mechanism of action for this compound is likely linked to its ability to interact with biological targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions at a molecular level.
Research into similar compounds suggests that their mechanisms often involve:
Quantitative data from biological assays would be required to establish specific interactions for this compound.
The physical properties include:
Chemical properties include:
Relevant analyses often involve determining these properties through standardized testing methods.
This compound has potential applications in:
The compound's systematic IUPAC name, (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide, meticulously describes its structure:
Key identifiers include:
Table 1: Key Physicochemical Properties
Property | Value | Notes |
---|---|---|
Molecular Formula | C₂₃H₂₈ClN₅O₂ | |
Molecular Weight | 441.96 g/mol | |
Hydrogen Bond Donors | 2 | NH of acetamido, NH of carboxamide |
Hydrogen Bond Acceptors | 5 | C=O (acetamido), C=O (carboxamide), N (pyridine), N (pyrazole), N (pyrrole) |
Rotatable Bond Count | 4 | Bonds in acetamido linker & carboxamide linker |
Topological Polar Surface Area | ~ 101 Ų | Estimated (Calculated using common methods) |
LogP (Octanol/Water) | ~ 2.8 | Estimated (Indicating moderate lipophilicity) |
The discovery of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is embedded within research programs focused on developing potent and selective kinase inhibitors, particularly targeting receptor tyrosine kinases implicated in oncology. Its emergence is documented primarily in the patent literature from the late 2010s onwards.
The structure of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide embodies several key medicinal chemistry design principles aimed at achieving potent and selective kinase inhibition:
Table 2: Key Structural Motifs and Their Functional Roles
Structural Motif | Key Functional Role(s) | Significance |
---|---|---|
5,5-Dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl | Primary hinge region binding. Forms key H-bonds mimicking ATP adenine. | Essential for target engagement; core affinity determinant. Conformational constraint enhances binding. |
5-Chloro-pyridin-2-yl | Linker connecting hinge binder to side chain. Controls vector. Chlorine: blocks metabolism, fills pocket. | Directs side chain optimally. Improves metabolic stability & lipophilicity. |
(1S,3R)-3-Acetamidocyclohexane-1-carboxamide | Binds regions beyond hinge (e.g., hydrophobic back pocket, αC-helix). Key for potency & selectivity. | Stereochemistry critical for correct orientation. Carboxamide & acetamido form specific H-bonds/hydrophobic interactions. |
This compound exemplifies the integration of multiple pharmacophoric elements – a constrained heterocyclic hinge binder, a strategically substituted linker, and a stereochemically defined side chain with hydrogen bonding and hydrophobic character – designed to achieve high-affinity and selective interaction with specific kinase targets, primarily for oncological applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2